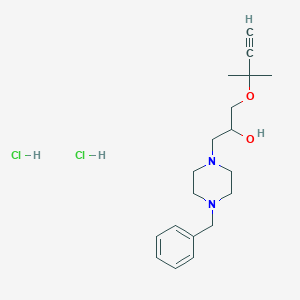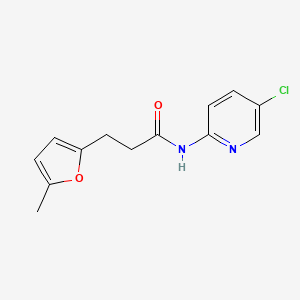![molecular formula C12H15ClN2O B6129969 (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride](/img/structure/B6129969.png)
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride typically involves the reaction of 3,3-dimethyl-4H-isoquinoline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Applications De Recherche Scientifique
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the hydroxylamine group.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
4-Bromoisoquinoline: A halogenated derivative with distinct chemical properties.
Uniqueness
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
IUPAC Name |
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-12(2)7-9-5-3-4-6-10(9)11(14-12)8-13-15;/h3-6,8,15H,7H2,1-2H3;1H/b13-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZXMMOYAMZMS-MGAWDJABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C=NO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C=N\O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-Oxo-3-(4-phenylazepan-1-yl)propyl]imidazolidine-2,4-dione](/img/structure/B6129889.png)


![dimethyl 5-{[3-(2,6-dichlorophenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6129907.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B6129913.png)
![N-[4-(furan-2-yl)phenyl]-1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidine-3-carboxamide](/img/structure/B6129921.png)
![N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B6129932.png)


![2-{4-amino-6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6129967.png)
![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6129972.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6129973.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B6129976.png)
![1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6129977.png)
